
(S)-(+)-Modafinic acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(+)-Modafinic acid-d5 is a deuterated form of (S)-(+)-Modafinic acid, which is a metabolite of the wakefulness-promoting agent modafinil. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in pharmacokinetics and metabolic research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Modafinic acid-d5 typically involves the deuteration of (S)-(+)-Modafinic acid. The process begins with the preparation of (S)-(+)-Modafinic acid, which can be synthesized through the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-(+)-modafinil.
Oxidation: The precursor undergoes oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to form (S)-(+)-Modafinic acid.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be achieved using deuterated reagents such as deuterium oxide (D2O) under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of (S)-(+)-modafinil are oxidized to produce (S)-(+)-Modafinic acid.
Deuteration: The deuteration process is scaled up using industrial reactors and deuterated reagents to ensure efficient and consistent production of this compound.
化学反应分析
Types of Reactions
(S)-(+)-Modafinic acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are useful in further scientific studies.
科学研究应用
(S)-(+)-Modafinic acid-d5 has several scientific research applications:
Pharmacokinetics: It is used to study the metabolic pathways and pharmacokinetics of modafinil and its metabolites.
Biological Studies: The compound is used in biological studies to understand its effects on different biological systems.
Medical Research: It is used in medical research to explore its potential therapeutic applications and effects on wakefulness and cognitive functions.
Industrial Applications: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism.
作用机制
The mechanism of action of (S)-(+)-Modafinic acid-d5 involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets the dopamine transporter, inhibiting the reuptake of dopamine and increasing its levels in the brain.
Pathways Involved: It affects the dopaminergic pathways, leading to increased wakefulness and cognitive enhancement.
相似化合物的比较
(S)-(+)-Modafinic acid-d5 is unique compared to other similar compounds due to its deuterated nature. Similar compounds include:
(S)-(+)-Modafinic acid: The non-deuterated form, which has similar pharmacological effects but different metabolic stability.
Modafinil: The parent compound, which is used as a wakefulness-promoting agent.
Armodafinil: Another enantiomer of modafinil with similar effects but different pharmacokinetics.
The uniqueness of this compound lies in its deuterium atoms, which provide enhanced metabolic stability and allow for more precise scientific studies.
属性
分子式 |
C15H14O3S |
|---|---|
分子量 |
279.37 g/mol |
IUPAC 名称 |
2-[(S)-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1/i1D,3D,4D,7D,8D/t15?,19- |
InChI 键 |
QARQPIWTMBRJFX-CBJIWLEWSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)[S@@](=O)CC(=O)O)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


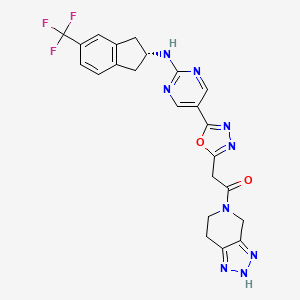
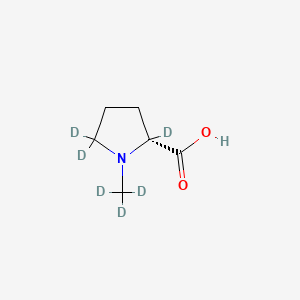
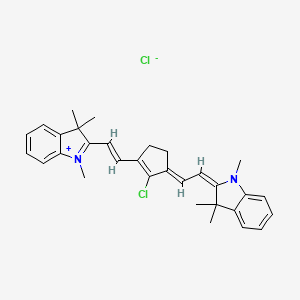
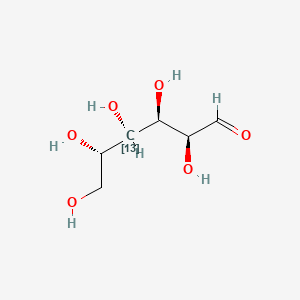
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)

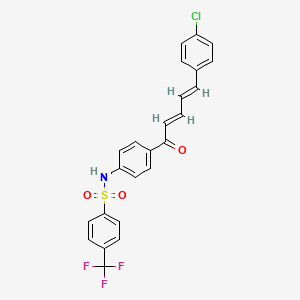
![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)
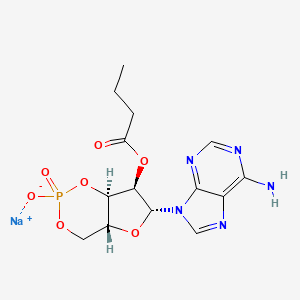
![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
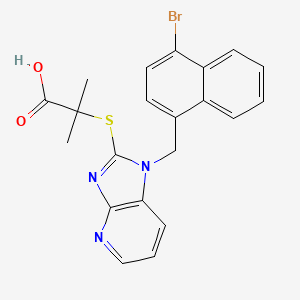

![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400873.png)

